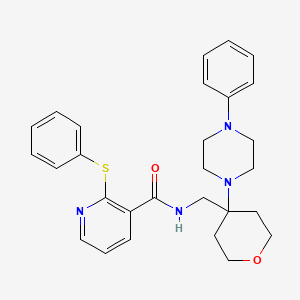

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

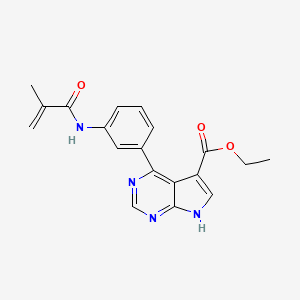

“N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide” is a chemical compound with the molecular formula C28H32N4O2S . It has a molecular weight of 488.6 g/mol . The compound is also known by other names such as JNJ-47965567 and 1428327-31-4 .

Molecular Structure Analysis

The compound’s IUPAC name is N - [ [4- (4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide . Its InChI is InChI=1S/C28H32N4O2S/c33-26 (25-12-7-15-29-27 (25)35-24-10-5-2-6-11-24)30-22-28 (13-20-34-21-14-28)32-18-16-31 (17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2, (H,30,33) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 488.6 g/mol . Its exact mass is 488.22459745 g/mol . It has a XLogP3-AA value of 4.4 , indicating its lipophilicity. The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It also has 7 rotatable bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-((4-(4-Phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide is involved in various synthetic processes. One study discusses the synthesis of p-aminobenzoic acid diamides based on related tetrahydro-2H-pyran-4-carboxylic acid derivatives. This synthesis process is significant for creating various chemical compounds for further research and applications (Agekyan & Mkryan, 2015).

Biological Activities

There is research exploring the biological activities of compounds structurally related to this compound. For instance, novel N-substitutedphenyl-2-pyrazolylnicotinamides, with similar chemical structures, have shown insecticidal and fungicidal activities, suggesting potential agricultural applications (Shang, Liu, Wang, & Li, 2019).

Anticonvulsant Properties

Related compounds have been synthesized and tested for anticonvulsant activities. These studies provide insights into potential therapeutic applications for neurological conditions (Aytemir & Çalış, 2010).

Antimicrobial and Antioxidant Activities

Several related compounds demonstrate antimicrobial and antioxidant properties. This suggests the potential of this compound in developing new antimicrobial agents or antioxidants (Patel & Shaikh, 2010).

Neuroprotective Effects

Some derivatives show significant neuroprotective effects against oxidative stress, indicating the potential for neurological disorder treatments (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

Mécanisme D'action

Target of Action

The primary target of N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide, also known as JNJ-47965567, is the P2X7 receptor . This receptor is an ionotropic receptor predominantly expressed on the surface of microglia, although neuronal expression has also been reported .

Mode of Action

JNJ-47965567 acts as a potent and selective antagonist of the P2X7 receptor . It inhibits the receptor in a concentration-dependent manner . Originally, it was considered to inhibit human and rat P2X7 in a competitive manner, but structural and activity studies of panda P2X7 revealed this compound to be a non-competitive antagonist of P2X7 .

Biochemical Pathways

The ATP-gated P2X7 ion channel has emerging roles in amyotrophic lateral sclerosis (ALS) progression . The activation of the P2X7 receptor leads to the formation of a non-selective cation channel, which has been associated with several cellular functions mediated by the PI3K/Akt pathway and protein kinases .

Pharmacokinetics

It exhibits high affinity for human and rat P2X7 in membrane preparations of 1321N1 cells . It was also found to be efficacious at a much lower dose at attenuating BzATP induced IL-1β release in vitro from human blood and monocytes .

Result of Action

JNJ-47965567 impairs ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages .

Action Environment

The action of JNJ-47965567 can be influenced by environmental factors. The exact environmental factors that influence the action, efficacy, and stability of jnj-47965567 remain to be fully elucidated .

Propriétés

IUPAC Name |

N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFXUCWSYMIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)